molecular formula C17H15N3O3S B5722766 {[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 18204-66-5

{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B5722766
CAS No.: 18204-66-5
M. Wt: 341.4 g/mol
InChI Key: JEERZZPCEQJFBR-UHFFFAOYSA-N
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Description

{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (molecular formula: C₁₇H₁₅N₃O₃S) is a triazole-based derivative featuring a sulfanyl acetic acid moiety. Its structure includes a 4-methoxyphenyl group at position 5 and a phenyl group at position 4 of the triazole ring.

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-23-14-9-7-12(8-10-14)16-18-19-17(24-11-15(21)22)20(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEERZZPCEQJFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357590
Record name ST078811
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18204-66-5
Record name ST078811
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Methoxyphenyl and Phenyl Groups: These groups are introduced through substitution reactions, often using halogenated precursors and suitable nucleophiles.

    Attachment of the Sulfanylacetic Acid Moiety: This step involves the reaction of the triazole intermediate with thioglycolic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially altering the compound’s electronic properties.

    Substitution: The methoxyphenyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, a study highlighted its potential against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong activity .

Antifungal Properties

Triazole compounds are well-known for their antifungal activities. The compound {[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has shown promising results in inhibiting the growth of fungi such as Candida albicans and Aspergillus niger. A comparative analysis revealed that its effectiveness is enhanced when combined with other antifungal agents .

Anticancer Potential

Studies have indicated that triazole derivatives possess anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. Results demonstrated significant cell growth inhibition, suggesting its potential as a chemotherapeutic agent .

Herbicidal Activity

The compound has been investigated for its herbicidal properties, particularly against common agricultural weeds. Laboratory tests showed that it effectively inhibits the germination and growth of several weed species, making it a candidate for developing new herbicides .

Plant Growth Regulation

In addition to its herbicidal effects, the compound has been studied for its role as a plant growth regulator. It was observed to enhance root development and overall plant vigor in certain crops, indicating potential applications in agricultural productivity enhancement .

Synthesis of Advanced Materials

The unique structural features of this compound make it suitable for synthesizing advanced materials such as polymers and nanocomposites. Research indicates that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability .

Photovoltaic Applications

Recent developments suggest that triazole derivatives can be utilized in photovoltaic cells to enhance light absorption and energy conversion efficiency. Preliminary results show improved performance metrics when used as an additive in solar cell fabrication processes .

Data Summary Table

Application AreaSpecific UseKey Findings
PharmaceuticalAntimicrobialEffective against S. aureus and E. coli
AntifungalInhibits growth of C. albicans
AnticancerSignificant cytotoxicity on cancer cell lines
AgriculturalHerbicidal ActivityInhibits germination of agricultural weeds
Plant Growth RegulationEnhances root development
Material ScienceAdvanced MaterialsImproves mechanical strength in polymers
PhotovoltaicsEnhances energy conversion efficiency

Mechanism of Action

The mechanism of action of {[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity, while the sulfanyl group can interact with thiol-containing proteins, altering their function. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (R1, R2) Key Properties/Activities References
{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid R1 = 4-methoxyphenyl, R2 = phenyl Enhanced lipophilicity; potential cytotoxicity and enzyme inhibition
{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid R1 = 4-chlorophenyl, R2 = phenyl Increased electron-withdrawing effects; possible altered binding affinity
2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid R1 = furan-2-yl, R2 = phenyl Antimicrobial and antifungal activity; reduced lipophilicity compared to methoxyphenyl
3β-O-acetyl-30-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)sulfanyl]-betulinic acid Triazole conjugated to betulinic acid IC₅₀ = 8.8 µM (melanoma cells); improved cytotoxicity vs. parent betulinic acid
2-{[5-[3-(Dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl}acetic acid R1 = dimethylsulfamoylphenyl Sulfamoyl group enhances solubility; potential enzyme inhibition

Physicochemical Properties

  • Lipophilicity : Methoxyphenyl groups increase logP values compared to chlorophenyl or hydrophilic substituents (e.g., sulfamoyl), influencing blood-brain barrier penetration .

Biological Activity

The compound {[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a member of the triazole family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C23H21N5O2S
  • Molecular Weight : 421.51 g/mol

Structural Features

  • The triazole ring system contributes to the compound's biological activity.
  • Presence of a methoxy group enhances lipophilicity and may influence receptor interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, compounds derived from triazoles have shown moderate to good activity against various bacterial strains. The specific antimicrobial activity of this compound remains to be fully elucidated but can be inferred from related compounds in literature.

CompoundActivityReference
Triazole derivativesModerate to good antimicrobial activity
5-(4-methoxyphenyl)-4H-1,2,4-triazoleAntimicrobial against E. coli

Anticancer Activity

Triazole derivatives have been investigated for their potential anticancer effects. In particular, studies indicate that modifications on the triazole scaffold can lead to enhanced cytotoxicity against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

In a study assessing the growth inhibition properties of triazole derivatives, compounds exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression.

Cell LineIC50 (µM)Mechanism
HepG2 (liver cancer)10Apoptosis induction
MCF7 (breast cancer)15Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory potential of triazole compounds has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Triazoles may modulate signaling pathways such as NF-kB and MAPK, reducing the expression of inflammatory mediators.

Pharmacological Evaluation

A comprehensive pharmacological evaluation highlighted the following findings:

  • Synthesis : The compound was synthesized using standard organic synthesis techniques involving nucleophilic substitution reactions.
  • Characterization : Characterization was performed using NMR, IR spectroscopy, and mass spectrometry.
  • Biological Testing : Various in vitro assays were conducted to evaluate its biological activities.

Summary of Findings

The compound showed promising results in preliminary studies for antimicrobial and anticancer activities. Further research is needed to fully understand its mechanisms and optimize its efficacy.

Q & A

Q. What are the optimal synthetic routes for {[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid?

The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions (e.g., ethanol, 6–8 hours, 60–80°C) .
  • Step 2: Introduction of the sulfanylacetic acid moiety through nucleophilic substitution, using potassium carbonate as a base and absolute alcohol as solvent .
  • Critical Parameters: Reaction temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact yields (reported 60–85%). Purification via recrystallization (ethanol/water) or column chromatography is recommended .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of the triazole ring and substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+ at m/z 396.1) and fragmentation pathways .
  • X-ray Diffraction: Single-crystal X-ray analysis (e.g., Bruker APEXII CCD) determines absolute configuration and dihedral angles between aromatic rings (e.g., 82–89°) .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Forced Degradation Studies: Expose the compound to acidic/basic/oxidative stress (e.g., 0.1M HCl/NaOH, H2O2) and monitor degradation via HPLC. Mass balance ≥98% indicates stability .
  • Thermal Analysis: TGA/DSC evaluates decomposition temperatures (typically >200°C for triazoles) .

Advanced Research Questions

Q. How can crystallographic data refinement challenges be addressed using SHELX software?

  • Data Collection: Use MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS).
  • Refinement in SHELXL: Apply restraints for disordered moieties (e.g., methoxyphenyl groups) and validate via R-factor convergence (target R1 < 0.05). Hydrogen bonding networks (e.g., N–H⋯N) can be modeled using Fourier difference maps .
  • Example: A monoclinic P21/c space group with a = 14.2542 Å, b = 16.3273 Å was resolved with wR2 = 0.159 .

Q. What strategies resolve contradictions in reported biological activity data?

  • Comparative SAR Studies: Analyze analogs with systematic substitutions (Table 1). For example, replacing 4-methoxyphenyl with furan-2-yl reduces antifungal activity by 40% .
  • Assay Standardization: Replicate studies under controlled conditions (e.g., fixed pH, ATP concentration in kinase assays) to isolate structural effects .

Q. Table 1: Structural Analogs and Bioactivity Trends

Compound ModificationsKey Bioactivity ChangesReference
4-Methoxyphenyl → Furan-2-yl↓ Antifungal activity
Sulfanylacetic acid → Amide derivative↑ Cytotoxicity (IC50 = 12 μM)
Phenyl → PyridinylEnhanced enzyme inhibition (Ki = 8 nM)

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Docking Studies (AutoDock Vina): Map the sulfanyl group’s hydrogen-bonding with catalytic residues (e.g., Tyr158 in tyrosinase) .
  • MD Simulations (GROMACS): Simulate binding stability over 100 ns; RMSD < 2 Å indicates robust target engagement .

Q. What are the methodological considerations for studying degradation pathways?

  • LC-MS/MS Analysis: Identify major degradation products (e.g., sulfoxide derivatives via oxidation) and propose pathways .
  • Isotope Labeling: Track 13C-labeled acetic acid moieties to confirm cleavage sites .

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